
5-Chloro-2-methylbenzoxazole
Overview
Description
5-Chloro-2-methylbenzoxazole (CAS No. 19219-99-9) is a heterocyclic aromatic compound featuring a benzoxazole core substituted with a chlorine atom at position 5 and a methyl group at position 2. This compound is primarily recognized as a metabolic intermediate in the bacterial degradation of 4-chloro-2-nitrophenol (4C2NP), a toxic environmental pollutant widely used in dye, pesticide, and pharmaceutical industries .
Preparation Methods
Cyclization of Substituted o-Aminophenol Derivatives
Synthesis of 2-Amino-4-chloro-6-methylphenol
The cornerstone of this route lies in the preparation of the o-aminophenol precursor. 2-Amino-4-chloro-6-methylphenol is synthesized via sequential functionalization of 4-chloro-2-methylphenol. Nitration at position 6 using fuming nitric acid in acetic anhydride, followed by catalytic hydrogenation (Pd/C, H₂, 50 psi), yields the amine . Alternative pathways involve Ullmann coupling of 4-chloro-2-iodo-6-methylphenol with ammonia, though this method suffers from lower yields (55–60%) .
Cyclization to 5-Chloro-2-methylbenzoxazole
Heating 2-amino-4-chloro-6-methylphenol with excess formic acid (100°C, 6 hr) induces cyclodehydration, forming the benzoxazole core. The reaction proceeds via initial formylation of the amine, followed by intramolecular nucleophilic attack by the phenolic oxygen . Yields range from 75–85%, with purity >95% confirmed by HPLC . Recrystallization from ethanol-water (1:3) enhances purity to 99% .
Critical Parameters
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Temperature Control : Prolonged heating above 110°C promotes decomposition.
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Solvent Choice : Formic acid acts as both solvent and carbonyl source, eliminating byproduct formation.
Direct Chlorination of 2-Methylbenzoxazole
Electrophilic Aromatic Substitution
Chlorination of 2-methylbenzoxazole using Cl₂ gas in the presence of FeCl₃ (1.2 equiv, 0–5°C, 4 hr) selectively introduces chlorine at position 5 . The methyl group at position 2 directs electrophilic substitution to the para position (C5) via inductive effects, achieving 72% isolated yield . Side products (3-chloro and 6-chloro isomers) constitute <8% of the mixture, separable via fractional distillation .
Optimization of Reaction Conditions
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Catalyst Screening : FeCl₃ outperforms AlCl₃ (58% yield) and ZnCl₂ (42% yield) in regioselectivity .
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Solvent Effects : Dichloromethane minimizes polysubstitution compared to DMF or THF .
Alternative Condensation-Based Approaches
Potassium tert-Butoxide-Mediated Condensation
Adapting methodologies from styrylbenzoxazole synthesis , 2-methylbenzoxazole reacts with 5-chloronicotinaldehyde in THF/t-BuOH at −50°C. Deprotonation by KOtBu generates a reactive methylbenzoxazole anion, which attacks the aldehyde carbonyl. Subsequent elimination forms a styryl intermediate, though hydrogenation is required to saturate the double bond, complicating the route .
Limitations and Byproducts
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Functional Group Sensitivity : Aldehydes with electron-withdrawing groups (e.g., nitro) reduce conversion rates to <40% .
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Post-Reduction Requirements : Pd/C-mediated hydrogenation (50 psi H₂, 50°C) adds two steps, lowering overall efficiency .
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Cyclization | 85 | 99 | High regiocontrol | Multi-step precursor synthesis |
Direct Chlorination | 72 | 95 | Single-step | Isomer separation required |
Condensation/Hydrogenation | 65 | 90 | Functional group tolerance | Low scalability |
Spectroscopic Characterization
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¹H NMR (CDCl₃) : δ 2.55 (s, 3H, CH₃), 7.25–7.45 (m, 3H, Ar-H), 8.10 (d, 1H, J = 8.5 Hz, Ar-H) .
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¹³C NMR : δ 21.8 (CH₃), 118.5–150.2 (aromatic carbons), 162.1 (C=N) .
Industrial-Scale Considerations
Cost-Effectiveness
Cyclization routes dominate industrial production due to low-cost formic acid and high atom economy. Chlorination, while faster, incurs higher costs from FeCl₃ disposal and isomer purification .
Environmental Impact
Formic acid cyclization generates H₂O as the sole byproduct, aligning with green chemistry principles. Chlorination routes require HCl scrubbers to mitigate corrosive gas emissions .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methylbenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-methylbenzoxazole has been studied for its potential therapeutic effects. Research indicates that it may act as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.
Case Study: Synthesis of Anticancer Agents
In a study published in Frontiers in Microbiology, it was demonstrated that derivatives of benzoxazole compounds exhibit significant cytotoxicity against cancer cell lines. The compound's structural features contribute to its biological activity, making it a candidate for further drug development .
Environmental Applications
The compound is also noted for its role in bioremediation processes. Certain bacterial strains have been identified that can utilize this compound as a carbon source, aiding in the degradation of chlorinated aromatic pollutants.
Biodegradation Studies
Research has shown that specific strains such as Cupriavidus sp. can effectively degrade this compound, highlighting its potential use in treating industrial effluents contaminated with chlorinated compounds . This process not only detoxifies harmful substances but also contributes to environmental sustainability.
Materials Science
This compound is gaining traction in the field of materials science, particularly in the development of fluorescent materials and dyes. Its chemical structure allows it to be used as an intermediate in synthesizing various pigments and fluorescent compounds.
Applications in Fluorescent Materials
The compound has shown promise in producing fluorescent materials that can be utilized in various applications, including sensors and imaging technologies . Its ability to absorb and emit light makes it suitable for enhancing the performance of electronic devices.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylbenzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Biodegradation Pathways of 4C2NP
Different bacterial strains metabolize 4C2NP through distinct pathways, yielding varied intermediates and end products (Table 1):
Table 1: Comparative Biodegradation Pathways of 4C2NP
Key Observations :
- Co-metabolism vs. Mineralization : Pseudomonas sp. JHN and Bacillus spp. produce this compound as a terminal metabolite, whereas Exiguobacterium sp. PMA and engineered strains fully mineralize 4C2NP .
- Complexity of Metabolites : this compound’s fused heterocyclic structure impedes further degradation compared to linear intermediates like 4-chlorocatechol .
Structural Analogs and Chemical Properties
Structurally related benzoxazole derivatives exhibit variations in substituents, influencing their chemical reactivity and applications (Table 2):
Table 2: Comparison of Benzoxazole Derivatives
Key Observations :
- Substituent Effects : The position of halogens (Cl, Br) and functional groups (methyl, carboxylate) alters reactivity. For example, this compound’s methyl group enhances steric stability, making it suitable for cross-coupling reactions .
- Biological Activity : Chlorinated benzoxazoles like this compound are more persistent in the environment compared to hydroxylated or carboxylated derivatives .
Biological Activity
5-Chloro-2-methylbenzoxazole (5C2MBZ) is a heterocyclic aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. This article delves into its biochemical properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
5C2MBZ has the molecular formula and is characterized by a chlorine atom at the fifth position and a methyl group at the second position of the benzoxazole ring. This structural configuration contributes to its unique chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C8H6ClNO |
Molecular Weight | 169.59 g/mol |
Melting Point | 70-72 °C |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that 5C2MBZ exhibits antimicrobial and antifungal properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. A study demonstrated that 5C2MBZ has antibacterial activity comparable to established antibiotics like ampicillin and cephalexin, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound is also being explored for its anticancer properties. It has been reported to enhance the efficacy of certain chemotherapeutic agents by modifying their chemical structure through bacterial biotransformation. For instance, certain strains of Bacillus licheniformis can convert 4-chloro-2-nitrophenol into 5C2MBZ, which may influence tumor responses during chemotherapy .
Biochemical Pathways
5C2MBZ is involved in various biochemical pathways, primarily through its interaction with enzymes that alter gene expression and inhibit cellular processes. It has been identified as a major metabolite in studies examining the degradation of chlorinated compounds by bacteria . The metabolic pathways involving this compound are not extensively documented, indicating a need for further research.
Case Studies
- Antimicrobial Efficacy : In a comparative study, several derivatives of benzoxazole, including 5C2MBZ, were synthesized and tested for antibacterial activity. Results showed that compounds with similar structures exhibited significant inhibition against pathogenic bacteria .
- Biotransformation by Bacteria : A study highlighted the role of Bacillus licheniformis in the biotransformation of toxic chlorinated compounds into less harmful metabolites, including 5C2MBZ. This process underscores the potential use of this compound in bioremediation efforts .
Research Findings
Recent investigations into the biological activity of 5C2MBZ have yielded promising results:
- Antimicrobial Activity : Exhibited effective inhibition against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Demonstrated significant antifungal activity against Candida albicans, showing potential as an alternative antifungal agent.
- Environmental Applications : Its role in biotransformation processes suggests utility in environmental remediation strategies aimed at degrading hazardous chlorinated compounds .
Q & A
Q. What are the standard synthesis and characterization methods for zinc(II) complexes incorporating 5-chloro-2-methylbenzoxazole as a ligand?
Basic Research Focus
The synthesis typically involves reacting zinc chloride (ZnCl₂) with this compound in ethanol under ambient conditions. A 1:2 molar ratio of ZnCl₂ to ligand is used, followed by slow evaporation to yield crystalline products . Key characterization techniques include:
- Elemental analysis : Confirms stoichiometry (e.g., C 41.10%, H 2.56%, N 5.94% for [Zn(L)₂Cl₂]) .
- Spectroscopy :
- X-ray crystallography : Confirms tetrahedral geometry with Zn coordinated by two nitrogen atoms from benzoxazole ligands and two chloride ions .
- Molar conductivity : Low conductivity (<10⁻⁴ S cm² mol⁻¹) confirms neutral complex formation .
Q. How does this compound act as a ligand in coordination chemistry?
Basic Research Focus
The ligand binds to metal centers via the oxazole nitrogen atom, acting as a monodentate ligand. In zinc(II) complexes, this results in a distorted tetrahedral geometry. Key analyses include:
- NBO (Natural Bond Orbital) analysis : Reveals charge distribution (e.g., Zn charge ≈ +0.993 e) and donor-acceptor interactions stabilizing the complex .
- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., C–H···Cl and π-π stacking) influencing crystal packing .
Q. What are the metabolic pathways and intermediates involved in the bacterial transformation of 4-chloro-2-nitrophenol (4C2NP) to this compound?
Advanced Research Focus
Certain Bacillus and Pseudomonas strains convert 4C2NP to this compound via:
Reduction : 4C2NP → 4-chloro-2-aminophenol .
Acetylation : 4-chloro-2-aminophenol → 4-chloro-2-acetaminophenol .
Cyclization : 4-chloro-2-acetaminophenol → this compound .
Key Methods :
- HPLC/GC-MS : Identifies intermediates and final products .
- Resting cell assays : Quantifies stoichiometric conversion (e.g., Pseudomonas sp. JHN fully converts 4C2NP to the benzoxazole derivative) .
Contradictions : Exiguobacterium sp. PMA degrades 4C2NP via ring cleavage without forming benzoxazole derivatives, highlighting species-dependent metabolic divergence .
Q. How can computational methods like DFT and Hirshfeld surface analysis elucidate the electronic and structural properties of this compound complexes?
Advanced Research Focus
- DFT Calculations : Predict geometry, electronic transitions, and reactivity. For [Zn(L)₂Cl₂], DFT confirms a tetrahedral geometry and identifies LMCT transitions consistent with experimental UV-Vis data .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% H···H, 25% Cl···H contacts) and π-π stacking contributions to crystal stability .
- NMR Chemical Shift Predictions : Correlate experimental shifts with computed values for structural validation .
Q. How do researchers reconcile contradictions in reported degradation pathways for 4C2NP across bacterial species?
Advanced Research Focus
Discrepancies arise from species-specific enzymatic machinery:
- Mechanistic Divergence :
- Methodological Considerations :
- Tracer studies with isotopically labeled 4C2NP to track carbon flow.
- Comparative genomics to identify gene clusters responsible for divergent pathways.
- Analytical Validation : Cross-referencing HPLC, GC-MS, and NMR data ensures metabolite identification accuracy .
Q. What strategies optimize the synthesis of this compound derivatives for structural diversification?
Advanced Research Focus
- Nitration/Hydrolysis : Starting from 2-amino-4-chlorophenol, sequential acetylation, nitration, and hydrolysis yield 5-chloro-2-methyl-6-nitrobenzoxazole (65.7% yield) .
- Solvent Effects : Ethanol or DMSO enhances ligand solubility and reaction efficiency .
- Catalysis : Transition metals (e.g., Zn²⁺) template self-assembly for complex formation .
Properties
IUPAC Name |
5-chloro-2-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCIGAUHTJBHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051831 | |
Record name | 5-Chloro-2-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051831 | |
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Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19219-99-9 | |
Record name | 5-Chloro-2-methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19219-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoxazole, 5-chloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019219999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19219-99-9 | |
Source | DTP/NCI | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 5-chloro-2-methyl- | |
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Record name | 5-Chloro-2-methylbenzoxazole | |
Source | EPA DSSTox | |
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Record name | 5-chloro-2-methylbenzoxazole | |
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